4-(Diethylphosphanyl)-N,N-dimethylaniline
Overview
Description
4-(Diethylphosphanyl)-N,N-dimethylaniline is an organophosphorus compound that features a phosphanyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylphosphanyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with diethylphosphine. One common method is the nucleophilic substitution reaction where N,N-dimethylaniline is treated with diethylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as implementation of safety measures to handle the reactive phosphine compounds.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylphosphanyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.
Coordination: The phosphanyl group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used for forming coordination complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted aniline derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
4-(Diethylphosphanyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Diethylphosphanyl)-N,N-dimethylaniline involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphanyl group can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. This coordination can influence molecular pathways and enhance reaction rates in catalytic systems .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another phosphine ligand commonly used in catalysis.
Diethylphosphine: A simpler phosphine compound with similar reactivity.
N,N-Dimethylaniline: The parent compound without the phosphanyl group.
Uniqueness
4-(Diethylphosphanyl)-N,N-dimethylaniline is unique due to the combination of the phosphanyl group and the aniline ring, which provides both electron-donating and electron-withdrawing properties. This dual
Properties
IUPAC Name |
4-diethylphosphanyl-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NP/c1-5-14(6-2)12-9-7-11(8-10-12)13(3)4/h7-10H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNOWZMFKYVARU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)C1=CC=C(C=C1)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633653 | |
Record name | 4-(Diethylphosphanyl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17005-57-1 | |
Record name | 4-(Diethylphosphanyl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17005-57-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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